(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Thiazolidinedione derivatives, including compounds structurally related to (5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, have been investigated for their corrosion inhibition properties. These compounds are found to inhibit corrosion in metals like mild steel in acidic environments, such as hydrochloric acid solutions. Techniques like electrochemical polarization and electrochemical impedance spectroscopy validate their effectiveness (Yadav, Behera, Kumar, & Yadav, 2015).
Chemical Reactions
These thiazolidinedione derivatives are also involved in various chemical reactions. For instance, they react with sodium azide to produce pyrazolinone derivatives and with potassium cyanide to yield butyronitrile derivatives. Such reactions are significant in synthetic organic chemistry, leading to a variety of potentially useful compounds (Youssef, 2007).
Antimicrobial Activities
There is considerable research into the antimicrobial properties of thiazolidinedione derivatives. Studies have shown that these compounds, including the derivatives of 5-(4-methoxybenzylidene)thiazolidine-2,4-dione, exhibit significant antimicrobial activities. They are particularly effective against Gram-positive bacteria like Staphylococcus aureus and also show antifungal activity against strains like Candida albicans (Stana et al., 2014).
Biological Activities
Derivatives of 5-substituted-2,4-thiazolidinedione have a broad range of biological activities, which include potential applications in medicinal chemistry. Their synthesis and structural characterization pave the way for exploring their use in drug development and other biological applications (Popov-Pergal et al., 2010).
Potential Anticancer Properties
Some derivatives of thiazolidinedione, including those with structural similarities to this compound, have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer studies. This suggests a possible role in developing anticancer therapies (Li et al., 2009).
Mechanism of Action
Target of Action
Thiazolidinedione derivatives are known to target peroxisome proliferator-activated receptors (ppar-γ) .
Mode of Action
Thiazolidinediones, in general, are known to interact with their targets and induce changes that lead to various biological effects .
Biochemical Pathways
Thiazolidinediones are known to influence a broad range of pharmacological processes .
Result of Action
Thiazolidinediones are known to exhibit a variety of biological activities, including anti-malarial, antimicrobial, anti-mycobacterium, anticonvulsant, antiviral, anticancer, anti-inflammatory, antioxidant, anti-hiv (human immunodeficiency virus) and antitubercular activity .
Properties
IUPAC Name |
(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-4-9-16-14(17)13(20-15(16)18)10-11-5-7-12(19-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3/b13-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFXWZENMVJGH-JLHYYAGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC=C(C=C2)OC)/SC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.